REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([Cl:8])=[C:6]([Cl:9])[CH:5]=[CH:4][C:3]=1[C:10](=[O:12])[CH3:11].C([O-])(=O)C.[Na+].[Br:18]Br>CCCCCC>[Br:18][CH2:11][C:10]([C:3]1[CH:4]=[CH:5][C:6]([Cl:9])=[C:7]([Cl:8])[C:2]=1[Cl:1])=[O:12] |f:1.2|
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Name
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|
Quantity
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21.4 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC(=C1Cl)Cl)C(C)=O
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Name
|
|
Quantity
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8 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
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CCCCCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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ADDITION
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Details
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decolorizing before each new addition
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Type
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FILTRATION
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Details
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The mixture was then filtered while hot and the insoluble residue
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Type
|
CUSTOM
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Details
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was triturated twice with 50 ml of boiling n-hexane
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Type
|
ADDITION
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Details
|
Enough additional n-hexane was added to the combined filtrates
|
Type
|
CUSTOM
|
Details
|
to avoid oiling out of product at 40°
|
Type
|
TEMPERATURE
|
Details
|
cooled at -10° for 18 hours
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Duration
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18 h
|
Type
|
CUSTOM
|
Details
|
Product was collected
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
to give 17.9 g (62%), mp 44°-46°
|
Name
|
|
Type
|
|
Smiles
|
BrCC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |